molecular formula C18H22N2O3 B11996295 N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Cat. No.: B11996295
M. Wt: 314.4 g/mol
InChI Key: UQNXTPUAHMYDES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide typically involves the reaction of quinoline derivatives with cycloheptylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves its interaction with specific

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-cycloheptyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C18H22N2O3/c21-16(19-12-7-3-1-2-4-8-12)11-14-17(22)13-9-5-6-10-15(13)20-18(14)23/h5-6,9-10,12H,1-4,7-8,11H2,(H,19,21)(H2,20,22,23)

InChI Key

UQNXTPUAHMYDES-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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